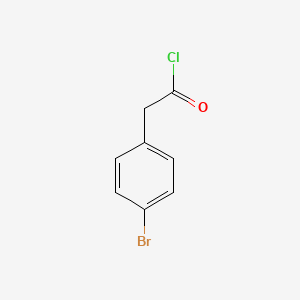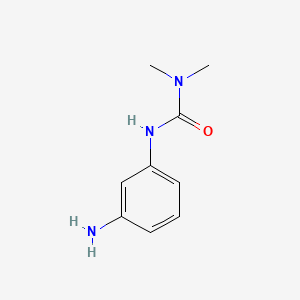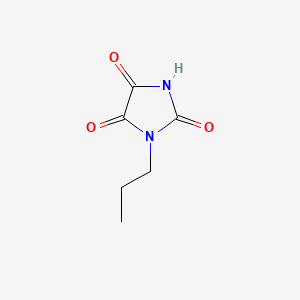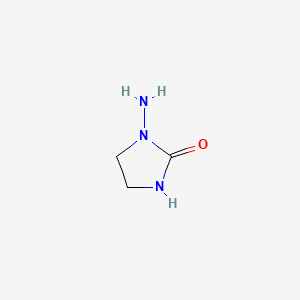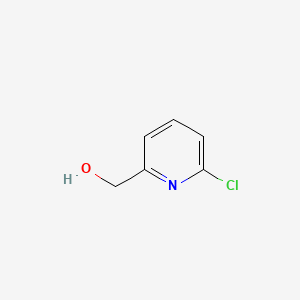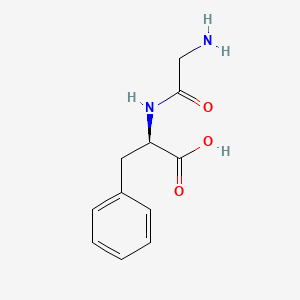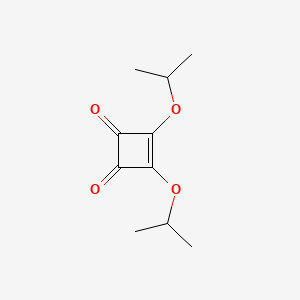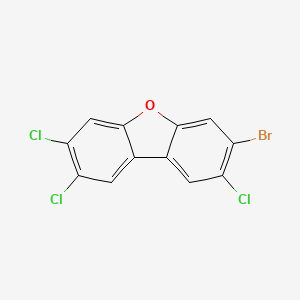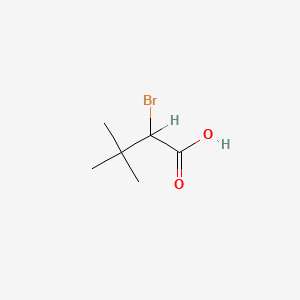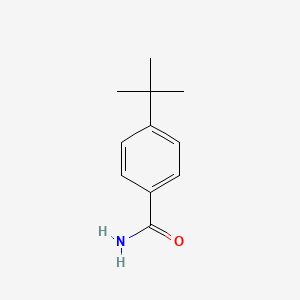
4-Tert-butylbenzamide
Vue d'ensemble
Description
4-Tert-butylbenzamide is an organic compound with the molecular formula C₁₁H₁₅NO. It is a white to yellow crystalline powder that is used in various chemical applications. The compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to an amide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzamide can be synthesized through several methods:
Reaction of p-tert-butyl benzoyl chloride with ammonia: This method involves the reaction of p-tert-butyl benzoyl chloride with ammonia under controlled conditions to produce this compound.
Reaction of p-tert-butylbenzene with hydrogen cyanide: This method involves the initial reaction of p-tert-butylbenzene with hydrogen cyanide to form p-tert-butylbenzonitrile, which is then hydrolyzed to produce this compound.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring in this compound can undergo electrophilic substitution reactions.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced to the benzene ring.
Hydrolysis: The major products are p-tert-butylbenzoic acid and ammonia or an amine.
Applications De Recherche Scientifique
4-Tert-butylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group and the amide functionality play crucial roles in its binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-allyl-4-tert-butylbenzamide
- N-butyl-4-tert-butylbenzamide
- N-benzyl-4-tert-butylbenzamide
- N,N-dibenzyl-4-tert-butylbenzamide
- N,N-dibutyl-4-tert-butylbenzamide
Uniqueness
4-Tert-butylbenzamide is unique due to its specific tert-butyl substitution on the benzene ring, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPMBJSGYWWHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022295 | |
| Record name | p-(tert-Butyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56108-12-4 | |
| Record name | p-(tert-Butyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056108124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(tert-Butyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TERT-BUTYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-(TERT-BUTYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7907Z6BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of aggregation on the fluorescence of compounds containing the 4-tert-butylbenzamide moiety?
A1: Research indicates that incorporating a this compound group into certain molecules can lead to aggregation-induced enhanced emission (AIEE). For example, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) exhibits significantly enhanced emission in condensed states like crystals, powders, and nanosheets compared to its solution state. [, ] This is attributed to the restriction of intramolecular rotations, specifically hindering the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, thus favoring an emissive quasi-TICT state. [] Furthermore, three-dimensional packing arrangements, like the #-shaped cross stacking observed in N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, can amplify this effect through specific intermolecular interactions. []
Q2: How can this compound derivatives be used in catalysis?
A2: Bis(amidate) rare-earth metal complexes incorporating a cyclohexane-linked bis(this compound) ligand have demonstrated catalytic activity in organic synthesis. [, ] These complexes effectively catalyze the addition of amines to carbodiimides, yielding various guanidines with good functional group tolerance. [] Furthermore, they have proven successful in catalyzing the carboxylation of terminal alkynes with CO2 at ambient pressure, leading to the formation of propiolic acids. [] The Nd-based catalyst, in particular, exhibited superior reactivity in both reactions. [, ]
Q3: How does the structure of 4-tert-butylbenzanilides affect their activity against rice blast?
A3: Research on 4-tert-butylbenzanilides reveals a clear structure-activity relationship against the fungal pathogen Pyricularia oryzae, which causes rice blast disease. [] N-methyl-4-tert-butylbenzanilides generally display strong preventive activity. This activity is further enhanced by introducing substituents at the ortho-position of the aniline ring, particularly those derived from a hydroxy group. [] The 2'-hydroxy and 2'-ethoxycarbonyloxy derivatives emerged as the most potent compounds against rice blast. []
Q4: How does the coordination chemistry of aluminum change with different amide ligands, including this compound?
A4: The coordination mode of aluminum complexes derived from amides, including this compound, is influenced by factors such as steric hindrance, electronic properties of the amide substituents, and reaction conditions. [] Bulky substituents on the nitrogen atom of the amide generally favor the formation of tetracoordinated dimeric aluminum species with an eight-membered ring structure. [] In contrast, less bulky amides, like N-tert-butylalkylacetamides, can lead to pentacoordinated dimeric aluminum complexes. [] The presence of Lewis acidic aluminum species like AlMe3 can further influence the coordination mode by forming adducts. []
Q5: What are the analytical techniques used to study this compound derivatives?
A5: Various analytical techniques are employed to characterize and study this compound and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of these compounds, providing insights into their packing arrangements and intermolecular interactions. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy helps elucidate the structure and dynamics of these molecules in solution. [] Furthermore, fluorescence spectroscopy is essential for investigating the AIEE properties of these compounds, providing information about their emission behavior in different states. [, , ] Electrochemical techniques, like differential pulse voltammetry (DPV), are also employed to study the interaction of these compounds with specific analytes, as demonstrated by the detection of adenosine phosphates using a this compound-derived triamide ligand. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1265986.png)
